molecular formula C15H24N4O3 B6472413 4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640892-78-8

4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B6472413
CAS No.: 2640892-78-8
M. Wt: 308.38 g/mol
InChI Key: LSQJEEVAOWEIJJ-UHFFFAOYSA-N
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Description

4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(pyrrolidine-1-carbonyl)morpholine is a heterocyclic organic compound featuring a morpholine backbone substituted with a 1,2,4-oxadiazole moiety and a pyrrolidine-derived carboxamide group. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and role in medicinal chemistry, particularly in kinase inhibition and receptor modulation . The morpholine scaffold contributes to solubility and bioavailability, while the pyrrolidine carboxamide group may enhance binding affinity to biological targets through hydrogen bonding interactions.

Properties

IUPAC Name

[4-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-11(2)14-16-13(22-17-14)10-18-7-8-21-12(9-18)15(20)19-5-3-4-6-19/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQJEEVAOWEIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CCOC(C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(pyrrolidine-1-carbonyl)morpholine can be achieved through several synthetic routes. A common method involves:

  • Formation of the 1,2,4-oxadiazole ring : This can be synthesized via the reaction of an appropriate nitrile with hydrazine to form an amidoxime, which is then cyclized in the presence of an acid or base.

  • Attachment of the propan-2-yl group : Introducing the isopropyl group can be achieved through alkylation reactions using isopropyl halides in the presence of a strong base.

  • Coupling with morpholine and pyrrolidine derivatives : The final product is formed by coupling the prepared 1,2,4-oxadiazole derivative with morpholine and pyrrolidine carboxyl derivatives under specific conditions, typically involving condensation reactions or using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: In an industrial setting, the synthesis of this compound would require scalable and efficient procedures, often involving automated synthesis robots, optimized solvent systems, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation : Can be oxidized to form various oxadiazole derivatives depending on the oxidizing agent used.

  • Reduction : The 1,2,4-oxadiazole ring can be reduced under specific conditions, altering its structural properties.

  • Substitution : The compound undergoes substitution reactions, particularly at the oxadiazole ring and morpholine moiety.

Common Reagents and Conditions Used:

  • Oxidation : Agents like potassium permanganate or hydrogen peroxide.

  • Reduction : Lithium aluminum hydride or catalytic hydrogenation.

  • Substitution : Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed:

  • Oxidation products : Various oxadiazole derivatives with altered functional groups.

  • Reduction products : Reduced oxadiazole derivatives, sometimes yielding amine groups.

  • Substitution products : Compounds with substituted functional groups at the oxadiazole or morpholine rings.

Scientific Research Applications

4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(pyrrolidine-1-carbonyl)morpholine has broad applications in several fields:

  • Chemistry : Used as a building block in organic synthesis for creating complex molecules.

  • Biology : Serves as a ligand in biochemical assays and enzyme studies.

  • Medicine : Investigated for its potential pharmacological properties, including antiviral and antibacterial activities.

  • Industry : Employed in the development of new materials with specific properties, such as advanced polymers.

Mechanism of Action

Mechanism by Which the Compound Exerts Its Effects: The compound's effects are largely dependent on its interaction with molecular targets, which may include:

  • Enzyme Inhibition : Inhibiting specific enzymes by binding to their active sites.

  • Receptor Binding : Modulating receptor activity through competitive or non-competitive interactions.

  • Pathway Modulation : Altering biochemical pathways by influencing signal transduction or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-Oxadiazole Hybrids

The compound shares structural homology with other morpholine-oxadiazole hybrids. For example, N-(2-Fluoro-4-(methylsulfonyl)phenyl)-6-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-5-nitropyrimidin-4-amine () replaces the morpholine core with a piperidine ring but retains the 3-isopropyl-1,2,4-oxadiazole motif. Key differences include:

  • Solubility : The morpholine ring in the target compound likely enhances aqueous solubility compared to the piperidine analog due to oxygen’s electronegativity.
  • Bioactivity : Piperidine-oxadiazole derivatives are reported as kinase inhibitors, whereas morpholine analogs may exhibit distinct target selectivity due to conformational flexibility .

Pyrrolidine-Oxadiazole Derivatives

The pyrrolidine carboxamide group is structurally analogous to SLM6031434 (), a selective sphingosine kinase 2 (SphK2) inhibitor. Both compounds feature a pyrrolidine ring linked to a 1,2,4-oxadiazole moiety. However:

Pyrazoline Derivatives

For instance, 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (Compound 3) demonstrates how electron-withdrawing groups (e.g., Cl, F) influence aromatic stacking interactions. In contrast, the target compound’s oxadiazole and morpholine groups prioritize hydrogen bonding and solubility over π-π interactions .

Biological Activity

The compound 4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(pyrrolidine-1-carbonyl)morpholine is a novel synthetic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a morpholine ring and an oxadiazole moiety. The molecular formula is C13H20N4O3C_{13}H_{20}N_{4}O_{3}, with a molecular weight of approximately 252.33 g/mol. The compound exhibits a polar surface area conducive to solubility in biological systems, which is crucial for its pharmacological activity.

PropertyValue
Molecular FormulaC₁₃H₂₀N₄O₃
Molecular Weight252.33 g/mol
LogP3.23
Polar Surface Area (Ų)42
Hydrogen Bond Acceptors3
Hydrogen Bond Donors0

The biological activity of this compound is primarily attributed to its interaction with specific biological targets within the cell. The oxadiazole ring is known for its ability to modulate enzyme activity and influence cellular signaling pathways. Research indicates that compounds containing oxadiazole structures often exhibit antimicrobial and anticancer properties due to their ability to interfere with DNA replication and repair mechanisms.

Antimicrobial Activity

Studies have demonstrated that derivatives of oxadiazoles possess significant antimicrobial properties. For instance, compounds similar to the one have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or inhibition of nucleic acid synthesis.

Anticancer Properties

Research has indicated that oxadiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. For example, a related study found that oxadiazole-based compounds exhibited cytotoxic effects on HeLa cells with IC50 values in the micromolar range, suggesting a potential for development as anticancer agents .

Case Study: Antimalarial Activity

A recent study explored the antimalarial properties of related oxadiazole compounds, revealing that they inhibit the growth of Plasmodium falciparum, the causative agent of malaria. The structure–activity relationship (SAR) analysis showed that modifications to the oxadiazole structure significantly impacted potency, with some derivatives achieving low nanomolar EC50 values .

Research Findings

Recent findings suggest that the compound may also have neuroprotective effects due to its ability to modulate oxidative stress pathways. A study indicated that similar compounds could reduce neuronal cell death in models of neurodegeneration by inhibiting oxidative damage .

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